6-Bromo-2-phenylquinoline: A Comprehensive Technical Guide for Advanced Research
6-Bromo-2-phenylquinoline: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 6-Bromo-2-phenylquinoline, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and application, grounded in established chemical principles.
Core Molecular Identity and Physicochemical Profile
6-Bromo-2-phenylquinoline is a substituted quinoline derivative featuring a phenyl group at the 2-position and a bromine atom at the 6-position. This specific substitution pattern imparts a unique combination of reactivity and stability, making it a versatile intermediate for further chemical modification.
Its fundamental identification is rooted in its CAS (Chemical Abstracts Service) number, which is 3894-25-5 .[1][2][3][4]
Structural and Physical Data Summary
The key physicochemical properties of 6-Bromo-2-phenylquinoline are summarized below. These values are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 3894-25-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀BrN | [1][2][3] |
| Molecular Weight | 284.15 g/mol | [1][2][4] |
| Synonyms | 2-Phenyl-6-bromoquinoline | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 112-113 °C | |
| Boiling Point | 183-190 °C @ 1.5 Torr | |
| Density (Predicted) | 1.433 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.93 ± 0.10 | |
| LogP (Predicted) | 4.66 | [4] |
Strategic Synthesis: The Doebner-von Miller Approach
The synthesis of 2-substituted quinolines is classically achieved through well-established named reactions. The Doebner-von Miller reaction, a robust method for forming the quinoline ring system, is highly applicable for synthesizing 6-Bromo-2-phenylquinoline.[2][6][7] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid catalyst.
For 6-Bromo-2-phenylquinoline, the logical precursors are 4-bromoaniline and cinnamaldehyde (an α,β-unsaturated aldehyde). The acid catalyst, typically hydrochloric acid or a Lewis acid, facilitates the key cyclization and dehydration steps.
Reaction Mechanism and Rationale
The causality behind this synthesis is a multi-step cascade of classical organic reactions, each enabling the next. Understanding this sequence is key to troubleshooting and optimizing the synthesis.
Caption: Doebner-von Miller synthesis workflow.
-
Michael Addition: The reaction initiates with the nucleophilic 1,4-addition of 4-bromoaniline to the conjugated system of cinnamaldehyde. This is the crucial first C-N bond formation.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks a protonated aldehyde or a related Schiff base, forming the new heterocyclic ring.[6]
-
Dehydration and Aromatization: The dihydroquinoline intermediate readily eliminates a molecule of water and undergoes oxidation to achieve the stable, aromatic quinoline ring system.[6]
Field-Proven Experimental Protocol
This protocol is a representative procedure based on the principles of the Doebner-von Miller synthesis.
Materials:
-
4-Bromoaniline
-
Cinnamaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Nitrobenzene (as an oxidizing agent, optional)
-
Ethanol (as solvent)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline in ethanol.
-
Slowly add concentrated HCl to the mixture while stirring. An exothermic reaction may be observed.[8]
-
To this acidic solution, add cinnamaldehyde dropwise. If the reaction is sluggish, a mild oxidizing agent like nitrobenzene can be added.
-
Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous NaOH solution until the pH is basic (pH 8-9).
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 6-Bromo-2-phenylquinoline.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following spectroscopic data are characteristic of 6-Bromo-2-phenylquinoline.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.4-8.5 ppm). Key features would include:
-
Multiplets for the protons of the phenyl group.
-
A set of doublets and doublet of doublets for the protons on the quinoline core. The bromine atom at C6 will influence the chemical shifts of adjacent protons (H5 and H7), and the characteristic coupling patterns of the quinoline ring system will be evident.[9][10]
-
-
¹³C NMR: The carbon NMR would display 15 distinct signals (unless there is accidental overlap). The carbon atom attached to the bromine (C6) would be shifted, and the signals for the phenyl group carbons and the quinoline carbons would appear in their expected aromatic ranges (approx. 118-158 ppm).[9]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 283 and 285.
Applications in Research and Development
The utility of 6-Bromo-2-phenylquinoline stems from the reactivity of its bromine substituent, which serves as a versatile synthetic handle for introducing further complexity.
Medicinal Chemistry: A Scaffold for Bioactive Molecules
The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[11] The bromo-substituent on 6-Bromo-2-phenylquinoline is a prime site for modification via cross-coupling reactions to generate libraries of novel compounds for biological screening.
-
Anticancer Agents: Quinoline derivatives have been extensively investigated as anticancer agents.[12] The 6-bromo position can be used to introduce various aryl or heterocyclic groups via Suzuki coupling, potentially leading to compounds that interact with biological targets like kinases or DNA.[13][14]
-
Enzyme Inhibitors: Analogues of 6-bromo-quinoline have been explored as inhibitors for enzymes such as Prostaglandin F2α synthase, which is relevant for preventing preterm labor.[15]
Materials Science: Building Blocks for Organic Electronics
The rigid, planar, and electron-deficient nature of the quinoline ring makes it an attractive component for organic electronic materials.[16][17]
-
Organic Light-Emitting Diodes (OLEDs): The 6-bromo position can be functionalized to attach the quinoline core to larger conjugated systems or polymer backbones. These materials can function as electron transport layers (ETLs) or as hosts for emissive dopants in OLED devices.[16][17]
Key Transformation: The Suzuki-Miyaura Cross-Coupling
The most powerful and common application of 6-Bromo-2-phenylquinoline as an intermediate is its use in the Suzuki-Miyaura cross-coupling reaction.[18][19][20] This palladium-catalyzed reaction allows for the formation of a C-C bond between the C6 position of the quinoline and a carbon atom from an organoboron reagent (e.g., a phenylboronic acid).
Caption: Suzuki-Miyaura cross-coupling workflow.
This reaction is highly valued for its tolerance of a wide range of functional groups and its typically high yields, making it an indispensable tool for elaborating the core structure of 6-Bromo-2-phenylquinoline into more complex target molecules.[21]
Safety and Handling
As a laboratory chemical, 6-Bromo-2-phenylquinoline must be handled with appropriate care.
-
Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. The recommended storage condition is sealed and dry at 2-8°C.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
6-Bromo-2-phenylquinoline is more than a catalog chemical; it is a strategically designed building block that offers access to a vast chemical space. Its straightforward synthesis via the Doebner-von Miller reaction and the versatile reactivity of its C-Br bond, particularly in Suzuki-Miyaura couplings, make it a valuable asset for innovation in both pharmaceutical discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its full potential.
References
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CP Lab Safety. 6-Bromo-2-phenylquinoline, 95% Purity, C15H10BrN, 5 grams. [Link]
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Appchem. 6-Bromo-2-phenylquinoline | 3894-25-5 | C15H10BrN. [Link]
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Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]
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ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. [Link]
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PubChem. 6-Bromo-2-methylquinoline. [Link]
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Doebner-von Miller Synthesis. Cambridge University Press. [Link]
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Scribd. Synthesis of 6-Bromoquinoline. [Link]
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PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
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ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). [Link]
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Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]
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TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]
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R Discovery. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubMed. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. [Link]
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